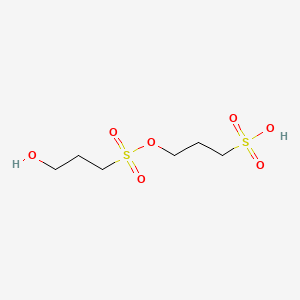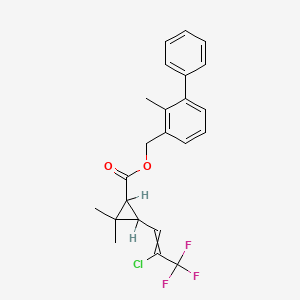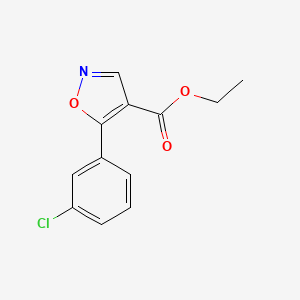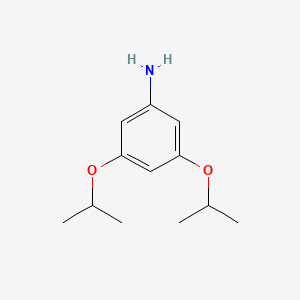
3-(Quinolin-3-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Quinolin-3-yl)propan-1-ol is a chemical compound with the molecular formula C12H13NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . This compound, in particular, has garnered interest due to its potential biological activities and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Quinolin-3-yl)propan-1-ol typically involves the reaction of quinoline derivatives with appropriate reagents. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone . Another method is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as reagents . These reactions are usually carried out under reflux conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as heteropolyacids can be used to enhance the efficiency of the reaction . Green chemistry approaches, including solvent-free reactions and the use of recyclable catalysts, are also being explored to make the production process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Quinolin-3-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline carboxylic acids.
Reduction: Reduction reactions can convert it into quinoline alcohols.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include quinoline carboxylic acids, quinoline alcohols, and various substituted quinoline derivatives .
Wissenschaftliche Forschungsanwendungen
3-(Quinolin-3-yl)propan-1-ol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(Quinolin-3-yl)propan-1-ol is largely dependent on its interaction with molecular targets. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication . This inhibition leads to the fragmentation of bacterial DNA, resulting in cell death . The exact molecular pathways and targets may vary depending on the specific application and derivative used.
Vergleich Mit ähnlichen Verbindungen
Quinoline: The parent compound with a wide range of applications in medicinal and industrial chemistry.
Quinolone: A class of compounds derived from quinoline, known for their antibacterial properties.
Fluoroquinolones: A subclass of quinolones with enhanced antibacterial activity.
Uniqueness of 3-(Quinolin-3-yl)propan-1-ol: this compound stands out due to its unique structural features, which allow it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its ability to act as a precursor for more complex quinoline derivatives makes it a valuable compound in synthetic organic chemistry .
Eigenschaften
Molekularformel |
C12H13NO |
|---|---|
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
3-quinolin-3-ylpropan-1-ol |
InChI |
InChI=1S/C12H13NO/c14-7-3-4-10-8-11-5-1-2-6-12(11)13-9-10/h1-2,5-6,8-9,14H,3-4,7H2 |
InChI-Schlüssel |
VGNXCIFPHCFVMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C=N2)CCCO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-amino-3-[4-(dimethylamino)phenyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B8749917.png)













